molecular formula C11H12O2 B8785911 2'-Hydroxy-3'-allylacetophenone CAS No. 58621-39-9

2'-Hydroxy-3'-allylacetophenone

Cat. No. B8785911
CAS RN: 58621-39-9
M. Wt: 176.21 g/mol
InChI Key: MTJHOBKCHPGIOG-UHFFFAOYSA-N
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Patent
US05238954

Procedure details

A suspension of 6.2 g of potassium hydroxide, 10 g of 2-hydroxyacetophenone and 17.8 g of allyl bromide in 550 ml of acetone was refluxed for 16 hours, cooled and filtered. The solids were extracted with three 250 ml portions of chloroform and the combined acetone filtrate and chloroform extracts concentrated to give a residue which was then heated at 165° C. for 18 hours, cooled, diluted with 250 ml of hexane and filtered. The resulting filtrate was concentrated in vacuo to give 10.02 g of 3'-allyl-2'-hydroxyacetophenone as a liquid: TLC Rf 0.70 in 3:1 toluene-methyl isobutylketone; C-13 NMR (CDCl3): δ26.72, 33.41, 116.0, 118.44, 119.21, 128.82, 129.34, 136.10, 136.44, 160.40, 204.75; 1H-NMR (CDCl3): δ2.60 (s, 3H), 3.40 (d, J=6.4 Hz, 2H); 5.05 (d, J=1.4 Hz, 1H), 5.08-5.11 (m, 1H), 5.92-6.06 (m, 1H), 6.82 (t, J=7.6 Hz, 1H), 7.33 (d, J=6.7 Hz, 1H), 7.59 (d, J=6.7 Hz, 1H), 12.62 (s, 1H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].O[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[CH2:13](Br)[CH:14]=[CH2:15]>CC(C)=O.CCCCCC>[CH2:13]([C:11]1[C:12]([OH:1])=[C:7]([C:5](=[O:6])[CH3:4])[CH:8]=[CH:9][CH:10]=1)[CH:14]=[CH2:15] |f:0.1|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
550 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The solids were extracted with three 250 ml portions of chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the combined acetone filtrate and chloroform extracts concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C(=C(C=CC1)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.02 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.